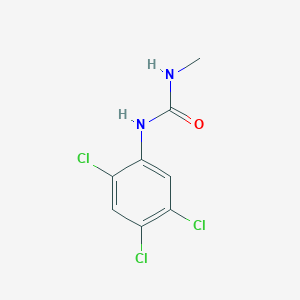
1-Methyl-3-(2,4,5-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C8H7Cl3N2O and a molecular weight of 253.517 g/mol . This compound is known for its unique structure, which includes a urea moiety attached to a trichlorophenyl group. It is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methyl-3-(2,4,5-trichlorophenyl)urea typically involves the reaction of 2,4,5-trichloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
1-Methyl-3-(2,4,5-trichlorophenyl)urea is employed in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-3-(2,4,5-trichlorophenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-1-methyl-3-(2,4,5-trichlorophenyl)urea: This compound has a cyclohexyl group instead of a methyl group, leading to different chemical and biological properties.
1-Methyl-3-(2,4,6-trichlorophenyl)urea: The position of the chlorine atoms differs, which can affect the compound’s reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
56935-05-8 |
|---|---|
Molecular Formula |
C8H7Cl3N2O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-methyl-3-(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C8H7Cl3N2O/c1-12-8(14)13-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
CBCJXXNRLFZKND-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















